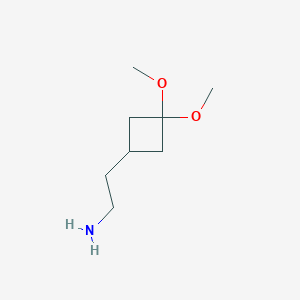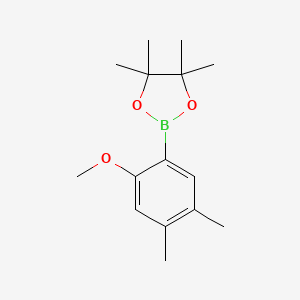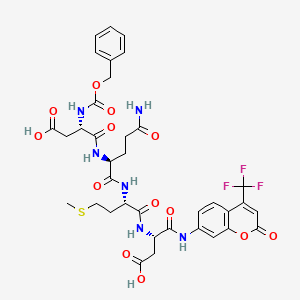
(~13~C_9_,~15~N)Tyrosine
Overview
Description
L-Tyrosine-13C9,15N: is a stable isotope-labeled amino acid. It is a derivative of L-tyrosine, where nine carbon atoms are replaced with carbon-13 isotopes and one nitrogen atom is replaced with a nitrogen-15 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
Mechanism of Action
Target of Action
(~13~C_9_,~15~N)Tyrosine, also known as L-4-Hydroxyphenylalanine-13C9,15N , is a variant of the amino acid tyrosine with isotopic labeling. The primary targets of tyrosine in the body are various enzymes involved in signal transduction processes, such as kinases, which phosphorylate tyrosine residues in proteins, and phosphatases, which remove the phosphate groups .
Mode of Action
As an amino acid, this compound is incorporated into proteins during translation, replacing regular tyrosine residues. When these proteins are involved in signal transduction pathways, the presence of this compound can alter the kinetics of phosphorylation and dephosphorylation reactions, potentially affecting the signaling process .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It is a precursor for the synthesis of catecholamines (such as dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. The presence of this compound could potentially affect these pathways, although the specific effects would depend on the precise context .
Result of Action
The molecular and cellular effects of this compound action would be highly context-dependent, reflecting the diverse roles of tyrosine in the body. Potential effects could include altered signal transduction dynamics, changes in neurotransmitter levels, or effects on thyroid hormone production .
Action Environment
Environmental factors such as diet, stress, and disease state can influence the action, efficacy, and stability of this compound. For example, the availability of tyrosine in the diet can affect its levels in the body. Stress and disease states can alter the demand for tyrosine for neurotransmitter synthesis .
Biochemical Analysis
Biochemical Properties
(~13~C_9_,~15~N)Tyrosine plays a crucial role in various biochemical reactions. It is a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . The compound interacts with enzymes like tyrosine hydroxylase, which catalyzes the conversion of tyrosine to L-DOPA, a key step in the synthesis of catecholamines . Additionally, this compound is involved in protein synthesis and can be incorporated into proteins during translation, allowing for the study of protein dynamics and interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to increase the levels of neurotransmitters in the brain, which can affect mood, cognition, and stress response . In cancer cells, tyrosine phosphorylation plays a significant role in cell proliferation, migration, and survival . The stable isotope-labeled tyrosine can be used to study these processes in detail, providing insights into how tyrosine modifications affect cellular functions.
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into proteins and its role as a precursor for neurotransmitters. At the molecular level, tyrosine undergoes hydroxylation by the enzyme tyrosine hydroxylase to form L-DOPA, which is then decarboxylated to produce dopamine . This process is crucial for the synthesis of catecholamines, which are essential for various physiological functions. Additionally, tyrosine residues in proteins can be phosphorylated by tyrosine kinases, leading to the activation of signaling pathways that regulate cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies in vitro and in vivo have demonstrated that this compound can be effectively used to trace metabolic pathways and study protein turnover over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and can be used to study normal physiological processes. At high doses, this compound can cause toxic effects, including disruptions in neurotransmitter levels and metabolic imbalances . These effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of catecholamines and protein metabolism. The compound is converted to L-DOPA by tyrosine hydroxylase, which is then further metabolized to produce dopamine, norepinephrine, and epinephrine . Additionally, this compound can be incorporated into proteins during translation, allowing for the study of protein synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via amino acid transporters and can be incorporated into proteins or metabolized to produce neurotransmitters . The distribution of this compound within tissues can be studied using imaging techniques and mass spectrometry, providing insights into its localization and accumulation .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its role and function. It can be found in the cytoplasm, where it is involved in protein synthesis, and in the mitochondria, where it participates in metabolic processes . Additionally, tyrosine residues in proteins can be phosphorylated and localized to specific cellular compartments, influencing signaling pathways and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-13C9,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from phenylalanine, which undergoes hydroxylation to form tyrosine. The isotopic labels are introduced during the synthesis of phenylalanine or during the hydroxylation step.
Biosynthesis: Using genetically modified microorganisms that can incorporate isotopic labels into amino acids during their metabolic processes
Industrial Production Methods: Industrial production of L-Tyrosine-13C9,15N involves large-scale fermentation processes using genetically engineered bacteria or yeast. These microorganisms are cultured in media containing isotopically labeled precursors, which they incorporate into the tyrosine molecule during growth .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine-13C9,15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dopaquinone, an intermediate in the biosynthesis of melanin.
Reduction: It can be reduced to form dihydroxyphenylalanine (DOPA).
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine
Major Products:
Oxidation: Dopaquinone.
Reduction: Dihydroxyphenylalanine (DOPA).
Substitution: Nitrotyrosine or halotyrosine
Scientific Research Applications
L-Tyrosine-13C9,15N has a wide range of applications in scientific research:
Chemistry: Used as an isotopic tracer in metabolic studies to track the incorporation and transformation of tyrosine in biochemical pathways.
Biology: Utilized in protein synthesis studies to understand the role of tyrosine in protein structure and function.
Medicine: Employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of tyrosine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for use in diagnostic assays and therapeutic applications
Comparison with Similar Compounds
L-Tyrosine-13C9,15N is unique due to its isotopic labeling, which distinguishes it from other tyrosine derivatives. Similar compounds include:
L-Tyrosine-13C9: Labeled with carbon-13 isotopes but not nitrogen-15.
L-Tyrosine-15N: Labeled with nitrogen-15 isotope but not carbon-13.
L-Phenylalanine-13C9,15N: Another isotopically labeled amino acid used in similar research applications
These compounds are used in various research applications, but L-Tyrosine-13C9,15N offers the advantage of dual isotopic labeling, providing more detailed and accurate tracking in metabolic studies .
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-CMLFETTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202407-26-9 | |
| Record name | 202407-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)



![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)
![N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine](/img/structure/B1435178.png)
![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)






